Cas no 899825-88-8 (4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid)

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-
- 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
-
- インチ: 1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
- InChIKey: ABFLJRNQUSTZQI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(F)=CC=C2)CC1C(O)=O
計算された属性
- せいみつぶんしりょう: 181.05390666g/mol
- どういたいしつりょう: 181.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151425-0.5g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 0.5g |
$1440.0 | 2023-02-14 | ||
Enamine | EN300-151425-1.0g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-151425-0.25g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 0.25g |
$1381.0 | 2023-02-14 | ||
Enamine | EN300-151425-10.0g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 10.0g |
$6450.0 | 2023-02-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985985-1g |
4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 95% | 1g |
¥7441.0 | 2024-04-17 | |
Enamine | EN300-151425-2.5g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 2.5g |
$2940.0 | 2023-02-14 | ||
Enamine | EN300-151425-5.0g |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 5.0g |
$4349.0 | 2023-02-14 | ||
Enamine | EN300-151425-500mg |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 500mg |
$1440.0 | 2023-09-27 | ||
Enamine | EN300-151425-100mg |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 100mg |
$1320.0 | 2023-09-27 | ||
Enamine | EN300-151425-2500mg |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
899825-88-8 | 2500mg |
$2940.0 | 2023-09-27 |
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報
4-Fluoro-2,3-Dihydro-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, also known by its CAS registry number CAS No. 899825-88-8, is a structurally unique compound belonging to the indole family of heterocyclic aromatic compounds. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The molecule features a fluorine substituent at the 4-position of the indole ring, along with a carboxylic acid group at the 2-position, which contributes to its distinct chemical properties and reactivity.
The synthesis of 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including Friedel-Crafts alkylation, cyclization reactions, and fluorination techniques, to achieve this compound. The presence of the fluorine atom introduces electronic effects that enhance the molecule's stability and reactivity, making it a valuable building block in medicinal chemistry.
Recent studies have highlighted the potential of 4-fluoroindole derivatives in targeting various biological pathways. For instance, this compound has shown promise in modulating G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Its ability to interact with these receptors suggests potential applications in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.
In addition to its pharmacological applications, 4-fluoroindole carboxylic acid has also been explored for its role in agrochemicals. Research indicates that this compound may possess antifungal and insecticidal properties, making it a candidate for developing environmentally friendly pesticides. The carboxylic acid group plays a pivotal role in these activities by enhancing the molecule's bioavailability and target specificity.
The structural versatility of CAS No. 899825-88-8 allows for further functionalization, enabling researchers to tailor its properties for specific applications. For example, substitution at the 5-position of the indole ring has been shown to significantly alter the compound's solubility and metabolic stability. Such modifications are crucial in drug design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy.
The latest advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies reveal that 4-fluoroindole carboxylic acid exhibits strong binding affinity to several protein targets, including kinases and proteases. These findings underscore its potential as a lead compound in rational drug design.
In conclusion, 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, with its unique structure and diverse functional groups, represents a promising candidate for various scientific and industrial applications. As research continues to uncover its full potential, this compound is expected to play a significant role in advancing both pharmaceutical and agricultural sciences.
899825-88-8 (4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid) 関連製品
- 1864884-50-3(1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)
- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1803857-80-8(4-Amino-3-methylphenylhydrazine)
- 136663-23-5(Methyl 2-Methylbenzodoxazole-6-carboxylate)
- 5552-47-6(6-Iodoquinolin-8-amine)
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)
